![molecular formula C29H23F3N4O2 B14764501 9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” is a complex organic compound that belongs to the class of benzo[h][1,6]naphthyridines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a piperazinyl group, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include halogenated benzo[h][1,6]naphthyridines, piperazine derivatives, and trifluoromethylphenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed.
Análisis De Reacciones Químicas
Types of Reactions
“9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyphenyl groups to quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, nitration, and sulfonation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens, nitrating agents). Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” may be studied for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties could contribute to the performance and functionality of these materials.
Mecanismo De Acción
The mechanism of action of “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” include other benzo[h][1,6]naphthyridines with different substituents. Examples include:
- 9-(4-Hydroxyphenyl)-1-(4-methylphenyl)benzo[h][1,6]naphthyridin-2(1H)-one
- 9-(4-Hydroxyphenyl)-1-(4-chlorophenyl)benzo[h][1,6]naphthyridin-2(1H)-one
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinyl and trifluoromethylphenyl groups may enhance its pharmacological activity and stability, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C29H23F3N4O2 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
9-(4-hydroxyphenyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one |
InChI |
InChI=1S/C29H23F3N4O2/c30-29(31,32)24-16-21(5-9-26(24)35-13-11-33-12-14-35)36-27(38)10-4-20-17-34-25-8-3-19(15-23(25)28(20)36)18-1-6-22(37)7-2-18/h1-10,15-17,33,37H,11-14H2 |
Clave InChI |
RVRAVVMEXPPOCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC=C(C=C6)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



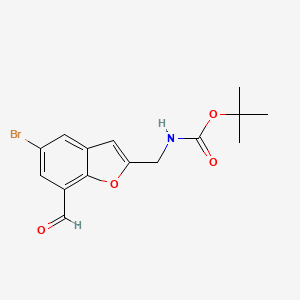

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
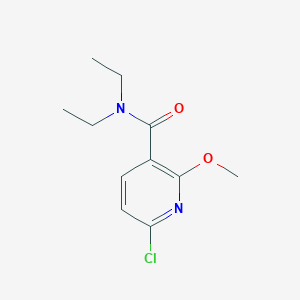

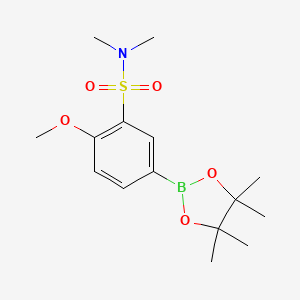
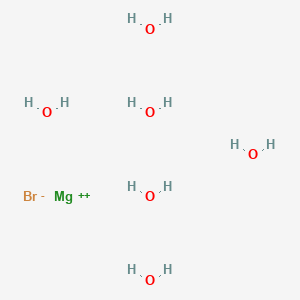
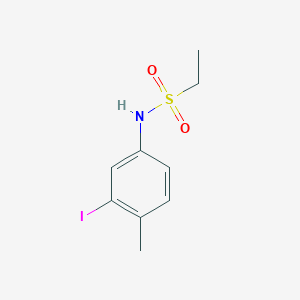
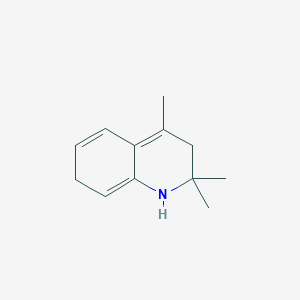

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)
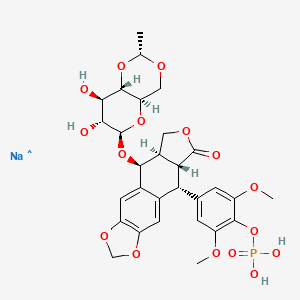
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
